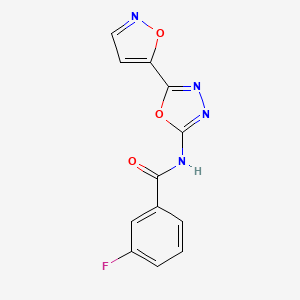![molecular formula C13H12N4O2S B2754851 Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate CAS No. 303997-28-6](/img/structure/B2754851.png)
Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate” is a chemical compound with the CAS Number: 303997-28-6. It has a molecular weight of 288.33 and its IUPAC name is methyl [(1-methyl [1,2,4]triazolo [4,3-a]quinoxalin-4-yl)sulfanyl]acetate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12N4O2S/c1-8-15-16-12-13(20-7-11(18)19-2)14-9-5-3-4-6-10(9)17(8)12/h3-6H,7H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Triazoloquinoxaline Derivatives : Methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs were synthesized via DCC coupling method, showcasing a method to link amino acid derivatives to triazoloquinoxaline moiety. These compounds were synthesized in good to moderate yields, demonstrating the chemical versatility and reactivity of triazoloquinoxaline derivatives in the presence of various amino acids and coupling methods (Fathalla, 2015).
Development of Anticonvulsant Agents : A precursor based on triazoloquinoxaline was used to synthesize novel quinoxaline derivatives with potential anticonvulsant properties. The synthesis was characterized by IR, 1H NMR, mass spectral data, and elemental analysis. This study highlights the application of triazoloquinoxaline derivatives in the development of potential therapeutic agents (Alswah et al., 2013).
Linking Heterocyclic Systems : A new series of nitrogen and sulfur heterocyclic systems were synthesized by linking four rings: indole, 1,2,4-triazole, pyridazine, and quinoxaline. This study provides insights into the synthesis of complex heterocyclic compounds and their potential for further research (Boraei et al., 2020).
Biological Evaluation and Potential Applications
Antimicrobial Activity : The antimicrobial activity of novel 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives was studied against various species of Gram-positive and Gram-negative bacteria, as well as some yeast and fungi. This research highlights the potential of triazoloquinazoline derivatives as antimicrobial agents (Al-Salahi et al., 2013).
Anticancer Activity : A new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized and evaluated for their anticancer activity. The structural requirements essential for anticancer activity were explored, leading to the identification of compounds with significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Wirkmechanismus
Target of Action
The primary target of Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate is DNA . This compound and its derivatives are known to intercalate DNA, which is a process where the compound inserts itself between the base pairs in the DNA helix . This interaction with DNA is a common mechanism of action for many anticancer agents .
Mode of Action
This compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and inhibit the process of replication and transcription . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
It is known that the compound’s intercalation into dna can disrupt the normal functioning of the dna, affecting the processes ofreplication and transcription . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The result of this compound’s action is the disruption of normal DNA functioning, leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells . The compound has shown potent anticancer activity against various cancer cell lines, including HepG2, HCT116, and MCF-7 .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for this compound are not mentioned in the available literature, similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been suggested for further exploration as antimicrobial agents . Additionally, some derivatives have shown promising antiviral activity and have been proposed for further design, optimization, and investigation to produce more potent anticancer analogs .
Eigenschaften
IUPAC Name |
methyl 2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-8-15-16-12-13(20-7-11(18)19-2)14-9-5-3-4-6-10(9)17(8)12/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKISWNXTEDFACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
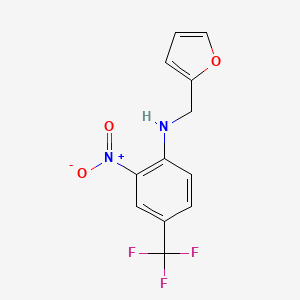
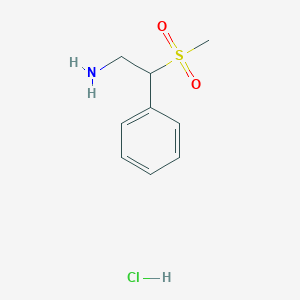
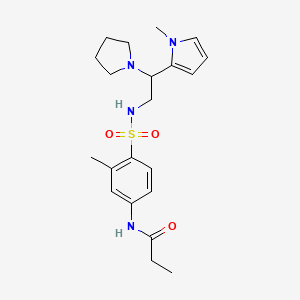
![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2754775.png)
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide](/img/structure/B2754778.png)
![6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2754781.png)

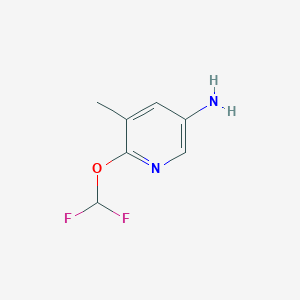

![{Bicyclo[3.1.0]hexan-3-yl}methanethiol](/img/structure/B2754787.png)
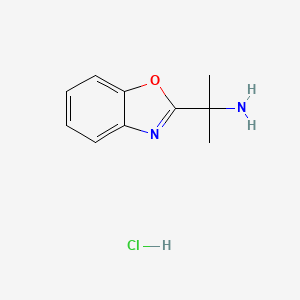
![3-(2-morpholino-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2754789.png)
![2-Cyclobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B2754790.png)
